4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
CAS No.: 893749-99-0
Cat. No.: VC7824381
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid - 893749-99-0](/images/structure/VC7824381.png)
Specification
CAS No. | 893749-99-0 |
---|---|
Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.25 g/mol |
IUPAC Name | 4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H16N2O3/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14/h4-6H2,1-3H3,(H,13,14) |
Standard InChI Key | OBEDWEOLGXSVRT-UHFFFAOYSA-N |
SMILES | CCN(CC)CC1=C(ON=C1C(=O)O)C |
Canonical SMILES | CCN(CC)CC1=C(ON=C1C(=O)O)C |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature
The IUPAC name for the free acid form is 4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid, while its hydrochloride salt is designated as 4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid hydrochloride .
Molecular Formula and Weight
CAS Registry and Synonyms
Property | Free Acid | Hydrochloride Salt |
---|---|---|
CAS Number | 893749-99-0 | 1431966-53-8 |
Common Synonyms | AKOS024392417, BS-38933 | MFCD25371194, 4-[(DIETHYLAMINO)METHYL]-5-METHYLISOXAZOLE-3-CARBOXYLIC ACID HYDROCHLORIDE |
Molecular Structure and Physicochemical Properties
Structural Descriptors
Computed Physicochemical Properties
Property | Free Acid | Hydrochloride Salt |
---|---|---|
Exact Mass | 212.116 Da | 248.093 Da |
Topological Polar Surface Area | 66.57 Ų | 66.57 Ų |
LogP (Partition Coefficient) | 1.523 | Not reported |
Synthesis and Manufacturing
Challenges in Synthesis
-
Amino Group Reactivity: The unprotected amino group in similar compounds complicates Fmoc-based SPPS, often requiring iterative coupling steps .
-
Purification: High-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) are critical for verifying product integrity .
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry: ESI-MS of the hydrochloride salt shows a protonated ion [M+H]⁺ at m/z 248.093, with sodium adducts ([M+Na]⁺) at m/z 270.075 .
-
Fragmentation Patterns: MS/MS analysis reveals characteristic losses of NH₃ (−17 Da) and CO₂ (−44 Da) .
Chromatographic Profiles
-
HPLC Retention: Free acid elutes at ~9.82 min under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Challenges and Future Directions
-
Synthetic Optimization: Developing protection strategies for the amino group during SPPS.
-
Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.
-
Regulatory Compliance: Generating safety data (LD₅₀, NOAEL) for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume